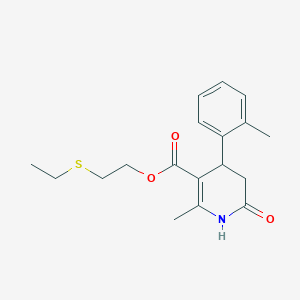

![molecular formula C17H30N2O3 B5539042 8-(3-甲基丁基)-9-氧代-2,8-二氮杂螺[5.5]十一烷-2-甲酸乙酯](/img/structure/B5539042.png)

8-(3-甲基丁基)-9-氧代-2,8-二氮杂螺[5.5]十一烷-2-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diazaspiro[5.5]undecane derivatives are a class of compounds known for their versatile chemical and biological properties. They are synthesized through various methods, including multi-component reactions (MCRs), spirocyclization of pyridine substrates, and focused microwave irradiation among others. These methodologies allow for the incorporation of functional groups, offering a wide range of chemical diversity.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves multi-component reactions, spirocyclization, and microwave-assisted synthesis. For instance, one-pot, multi-component reactions catalyzed by Et3N have been used for the synthesis of functionalized diazaspiro[5.5]undecane derivatives from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate (Jia Li et al., 2014). Moreover, the intramolecular spirocyclization of 4-substituted pyridines has been demonstrated as a method to construct diazaspiro[5.5]undecane derivatives, highlighting the efficiency of in situ activation of the pyridine ring (S. Parameswarappa & F. Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated using various spectroscopic techniques, including ultraviolet, infrared, NMR, and mass spectroscopy. These analyses confirm the structure of synthesized compounds and provide insights into their chemical behavior (S. Ahmed et al., 2012).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo a variety of chemical reactions, including dehydration, Michael addition, and reactions with electrophiles, leading to a wide range of functionalized compounds. These reactions are crucial for the synthesis of compounds with potential biological activities (K. Aggarwal et al., 2014).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points and solubility, are determined as part of their characterization. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of diazaspiro[5.5]undecane derivatives, are influenced by their molecular structure and functional groups. Studies have explored the reactivity of these compounds in the presence of catalysts and under different conditions to optimize their synthesis and application potential (R. A. Kuroyan et al., 1983).

科学研究应用

合成方法

一步合成和反应效率: 李等人的研究 (2014) 展示了通过一步多组分反应首次合成乙基-7,11-二芳基-9-羟基-1,3,5-三氧代-9-(三氟甲基)-8-氧杂-2,4-二氮杂螺[5.5]十一烷-10-甲酸酯衍生物。该过程由 Et3N 催化,考察了催化剂和温度对反应效率和产率的影响,为合成功能相关的化合物提供了见解 (Li 等人,2014)。

不含催化剂的含氮螺杂环合成: Aggarwal 等人 (2014) 报告了一种通过 [5 + 1] 双迈克尔加成反应高效、不含催化剂地合成 2,4-二氮杂螺[5.5]十一烷-1,3,5,9-四酮和相关结构的方法。这种方法强调了一种合成含氮螺杂环的方法,这可能与生产结构相似的化合物有关 (Aggarwal 等人,2014)。

潜在的药物用途

用于治疗呼吸系统疾病的 CCR8 拮抗剂: Norman (2007) 的研究确定了 3-芳酰基-9-苯氧基苯基-3,9-二氮杂螺[5.5]十一烷衍生物为 CCR8 拮抗剂。这些化合物显示出治疗趋化因子介导的疾病的潜力,尤其是哮喘和慢性阻塞性肺疾病等呼吸系统疾病,表明相关的二氮杂螺[5.5]十一烷衍生物具有药物应用 (Norman,2007)。

抗菌活性: Thanusu 等人 (2011) 合成了一系列乙基 7,9-二芳基-1,4-二氮杂螺[4.5]癸-9-烯-6-甲酸酯并评估了它们的抗菌活性。这项工作表明二氮杂螺[5.5]十一烷衍生物有可能用作抗菌和抗真菌剂,为开发新的抗菌化合物提供了一条途径 (Thanusu 等人,2011)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-(3-methylbutyl)-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O3/c1-4-22-16(21)19-10-5-8-17(13-19)9-6-15(20)18(12-17)11-7-14(2)3/h14H,4-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJCRGGOQAHRAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC2(C1)CCC(=O)N(C2)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)

![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)

![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)

![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)

![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)